molecular formula C4H9ClF3NO B3001031 3-Amino-4,4,4-trifluorobutan-2-ol hydrochloride CAS No. 2162986-81-2

3-Amino-4,4,4-trifluorobutan-2-ol hydrochloride

Cat. No.: B3001031
CAS No.: 2162986-81-2
M. Wt: 179.57
InChI Key: GFGIIRXNIZILNM-UHFFFAOYSA-N
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Description

3-Amino-4,4,4-trifluorobutan-2-ol hydrochloride (CAS: 91291-66-6) is a fluorinated β-amino alcohol hydrochloride with the molecular formula C₄H₇ClF₃NO₂ and a molecular weight of 193.56 g/mol . It is widely utilized as a chiral building block in pharmaceutical synthesis, particularly for developing kinase inhibitors and protease-targeted therapies. The compound’s structure features a trifluoromethyl group at the β-position and a secondary alcohol moiety, which enhances its metabolic stability and binding affinity in drug-receptor interactions . Commercial suppliers list it at €987.00 (50 mg) and €2,976.00 (500 mg), reflecting its specialized applications in medicinal chemistry .

Properties

IUPAC Name

3-amino-4,4,4-trifluorobutan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO.ClH/c1-2(9)3(8)4(5,6)7;/h2-3,9H,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGIIRXNIZILNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(F)(F)F)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2162986-81-2
Record name 3-amino-4,4,4-trifluorobutan-2-ol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,4,4-trifluorobutan-2-ol hydrochloride typically involves the reaction of 3,3,3-trifluoropropene with ammonia and formaldehyde under controlled conditions. The reaction proceeds through a series of steps, including hydroamination and subsequent reduction, to yield the desired product. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-4,4,4-trifluorobutan-2-ol hydrochloride is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,4,4-trifluorobutan-2-ol hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the amino group to other functional groups, such as amines or imines.

    Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often employ reagents like chlorine (Cl2) or bromine (Br2) in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluorobutanal, while reduction could produce trifluorobutylamine. Substitution reactions can result in the formation of various halogenated derivatives.

Scientific Research Applications

3-Amino-4,4,4-trifluorobutan-2-ol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 3-Amino-4,4,4-trifluorobutan-2-ol hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of target proteins. The amino and hydroxyl groups also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Amino-4,4,4-trifluorobutan-2-ol hydrochloride with four related fluorinated amino alcohol derivatives:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features Melting Point (°C) Key Applications
3-Amino-4,4,4-trifluorobutan-2-ol HCl (91291-66-6) C₄H₇ClF₃NO₂ 193.56 β-amino alcohol, trifluoromethyl group Not reported Kinase inhibitors, protease targets
3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol HCl (1039356-93-8) C₅H₁₁ClF₃NO 193.59 α-methyl substitution, tertiary alcohol Not reported Chiral intermediates, agrochemicals
(2S)-2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-1-ol HCl (952714-27-1) C₅H₈ClF₆NO 247.57 Two trifluoromethyl groups, stereospecific (S)-configuration Not reported High-potency enzyme inhibitors
Methyl 3-amino-4,4,4-trifluorobutyrate HCl (169605-23-6) C₅H₉ClF₃NO₂ 207.58 Esterified carboxylate, methyl group 96–101 Prodrug synthesis, peptide mimetics

Key Differences and Implications

The (2S)-stereoisomer (CAS: 952714-27-1) contains an additional trifluoromethyl group, enhancing lipophilicity and metabolic resistance, which is critical for CNS-targeted drugs .

Functional Group Modifications: Methyl esterification (CAS: 169605-23-6) increases solubility in non-polar solvents, making it suitable for prodrug formulations .

Thermal Stability :

  • The methyl ester variant exhibits a defined melting point (96–101°C), suggesting higher crystallinity compared to the parent compound, which lacks reported thermal data .

Synthetic Utility :

  • The parent compound (CAS: 91291-66-6) is priced lower (€987.00/50 mg) than other derivatives, likely due to simpler synthesis routes and broader commercial availability .

Biological Activity

3-Amino-4,4,4-trifluorobutan-2-ol hydrochloride, a fluorinated amino alcohol, has garnered attention in various fields due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a butane backbone with two chiral centers at the 2nd and 3rd carbon positions. Its chemical formula is C4H8F3NO\text{C}_4\text{H}_8\text{F}_3\text{NO}, and its distinct structure enhances its lipophilicity and reactivity compared to non-fluorinated analogs.

The biological activity of 3-Amino-4,4,4-trifluorobutan-2-ol hydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms allows for strong hydrogen bonding and electrostatic interactions, which can modulate the activity of target proteins. The amino and hydroxyl groups further contribute to the compound's binding affinity.

1. Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit significant antimicrobial effects. 3-Amino-4,4,4-trifluorobutan-2-ol hydrochloride has shown promise in inhibiting the growth of various pathogens due to its ability to disrupt cellular processes .

2. Neurotransmitter Modulation

The compound may influence neurotransmitter systems, potentially impacting neurological functions. Its unique electronic properties allow for enhanced binding affinity to neurotransmitter receptors compared to non-fluorinated counterparts .

3. Enzyme Interaction Studies

Studies have utilized this compound to investigate enzyme mechanisms and protein-ligand interactions. Its structural features make it a valuable tool for understanding biochemical pathways and developing inhibitors or activators for specific enzymes.

Case Studies

Several studies have highlighted the effectiveness of 3-Amino-4,4,4-trifluorobutan-2-ol hydrochloride in various biological assays:

  • Cytotoxicity Assays : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines such as M-HeLa and MCF-7. The IC50 values indicated that some derivatives were more potent than standard chemotherapeutic agents like Doxorubicin .
  • Antifungal Activity : The compound has also been tested against several fungal strains, showing higher efficacy than traditional antifungal agents .

Data Table: Biological Activities Summary

Activity TypeDescriptionReference
AntimicrobialInhibits growth of bacteria and fungi,
CytotoxicityInduces apoptosis in cancer cells
Neurotransmitter ModulationEnhances binding affinity to neurotransmitter receptors
Enzyme InteractionUsed in studies of enzyme mechanisms,

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-4,4,4-trifluorobutan-2-ol hydrochloride, and how can stereochemical purity be ensured?

  • Methodological Answer : A plausible route involves the reduction of trifluoromethyl ketone intermediates followed by amination. For stereochemical control, chiral auxiliaries or asymmetric catalysis can be employed. Evidence from similar compounds (e.g., (R)-4,4,4-trifluoro-3-hydroxybutanoic acid synthesis via chiral resolution ) suggests using chiral chromatography (e.g., with (R)-1-phenylethylammonium salts) to isolate enantiomers. Purity can be verified via polarimetry and NMR analysis .

Q. How should researchers characterize the compound’s physicochemical properties, and what analytical techniques are critical?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm structure and assess fluorine coupling patterns.
  • HPLC-MS for purity assessment, especially to detect trace impurities in fluorinated intermediates .
  • Thermogravimetric analysis (TGA) to study thermal stability, given the presence of trifluoromethyl groups .
  • Elemental analysis to validate empirical formulas, as demonstrated in related trifluoro compounds .

Q. What are the optimal storage conditions to prevent degradation of this hydrochloride salt?

  • Methodological Answer : Store at 0–6°C in airtight, moisture-resistant containers under inert gas (e.g., argon) to minimize hydrolysis of the amine and trifluoromethyl groups. This aligns with storage guidelines for similar hygroscopic fluorinated compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?

  • Methodological Answer : Contradictions often arise from inhomogeneous mixing or exothermic side reactions. Use microreactors for controlled small-batch optimization before scaling. Monitor fluorinated intermediates in real-time via in-line IR spectroscopy to detect undesired byproducts (e.g., trifluoroacetyl chloride derivatives ). Adjust stoichiometry of aminating agents to suppress over-alkylation .

Q. What strategies are effective for studying the compound’s interaction with biological targets, such as enzymes?

  • Methodological Answer :

  • Docking studies : Use computational models (e.g., molecular dynamics) to predict binding to enzymes like ornithine aminotransferase, leveraging structural analogs (e.g., dihalocyclopentene inactivators ).
  • Kinetic assays : Measure inhibition constants (Kᵢ) using fluorimetric assays, exploiting the compound’s fluorescence-quenching properties in trifluoromethyl groups .

Q. How can the hydrochloride salt’s solubility be modulated for in vivo studies without altering bioactivity?

  • Methodological Answer :

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility, as demonstrated for fluorinated pharmaceuticals .
  • Prodrug design : Convert the hydrochloride to a methyl ester (e.g., methyl 3-amino-4,4,4-trifluorobutanoate ) for improved membrane permeability, followed by enzymatic hydrolysis in vivo.

Q. What are the potential metabolic pathways, and how can metabolites be identified?

  • Methodological Answer :

  • In vitro studies : Incubate with liver microsomes and use LC-HRMS to detect metabolites. Focus on defluorination products (e.g., hydroxy or carboxylic acid derivatives) .
  • Stable isotope labeling : Introduce ¹⁸O or deuterium to trace metabolic intermediates .

Data Contradiction Analysis

Q. How to address discrepancies in reported purity levels across commercial sources?

  • Methodological Answer : Cross-validate purity via orthogonal methods:

  • HPLC-ELSD for non-UV active impurities.
  • ¹⁹F NMR to quantify residual fluorinated solvents (e.g., TFA), which may skew LC-MS results .
  • Karl Fischer titration to assess water content, critical for hygroscopic hydrochloride salts .

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